molecular formula C13H14N2O2 B6350057 Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate CAS No. 1242014-95-4

Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No. B6350057
CAS RN: 1242014-95-4
M. Wt: 230.26 g/mol
InChI Key: KBIYCHMHZXYAQJ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate, also known as E5-4MPC, is an organic compound belonging to the class of pyrazoles. It is a colorless, crystalline solid that has a variety of applications in scientific research. It is used in the synthesis of other compounds, as a catalyst in various reactions, and as a reagent in biochemical and physiological studies.

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

This compound is used in the synthesis of pyrimidine derivatives, which are known to possess a broad spectrum of pharmacological properties. These include antiviral, antitumor, antibacterial, and antihypertensive effects. The pyrazole moiety of Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate plays a crucial role in the multi-component reactions that lead to the formation of these biologically active pyrimidine systems .

Development of Thiazolo[3,2-a]pyrimidine Systems

Thiazolo[3,2-a]pyrimidine systems, which are synthesized using Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate, have unique pharmaceutical and medicinal applications. They are associated with various biological activities such as antifungal, antibacterial, and anti-inflammatory .

Creation of Bioactive Molecules

The compound serves as a building block for creating bioactive molecules that can be used against a broad range of diseases. Its versatility in chemical reactions allows for the development of new synthetic pathways and applications in the field of medicinal chemistry .

Green Chemistry Applications

Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate can be involved in green chemistry practices. It is used in reactions that aim to reduce waste and avoid the use of hazardous substances, contributing to the development of environmentally friendly synthetic methods .

Antifungal and Antibacterial Research

Research into antifungal and antibacterial agents often utilizes Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate due to its role in synthesizing compounds with these properties. It is particularly valuable in the study of new treatments for resistant strains of bacteria and fungi .

Pharmaceutical Drug Development

The compound is instrumental in the pharmaceutical industry for drug development. Its chemical structure allows for the creation of various derivatives that can be optimized for better efficacy and reduced side effects in drugs .

Material Science

In material science, Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate can be used to synthesize organic compounds with specific optical properties. These materials can be applied in the development of new sensors, organic semiconductors, and other advanced materials .

Chemical Education and Research

Lastly, this compound is also used in academic settings for chemical education and research. It provides a practical example of multi-component reactions and the synthesis of heterocyclic compounds, which are fundamental concepts in organic chemistry .

properties

IUPAC Name

ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-8-14-15-12(11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIYCHMHZXYAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227770
Record name Ethyl 3-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate

CAS RN

1242014-95-4
Record name Ethyl 3-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242014-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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